PA 452, with the chemical structure represented by the molecular formula and a molecular weight of 439.59 g/mol, is identified as a specific antagonist of the retinoic X receptor. This compound plays a significant role in inhibiting the effects of retinoic acid on the differentiation of T helper cells, specifically modulating Th1 and Th2 development. The compound is classified under the CAS number 457657-34-0 .
This lack of information suggests that 2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid is either a novel compound or one that has not been extensively studied yet.
Further investigation might be possible through:
PA 452 primarily functions through its antagonistic action on the retinoic X receptor. It has been shown to inhibit the expression of certain proteins induced by other compounds, such as Troglitazone, in normal human urothelial cells. At concentrations of 0.01, 0.1, and 1 μM, PA 452 effectively inhibits receptor activity, demonstrating its potential to alter cellular responses to retinoic acid .
The biological activity of PA 452 is notable for its ability to attenuate cell proliferation and induce apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells. This suggests a potential therapeutic application in cancer treatment by targeting pathways regulated by retinoic X receptors . Additionally, PA 452 has been shown to influence voltage-dependent calcium channel activation, indicating broader implications in cellular signaling processes .
While specific detailed synthetic pathways for PA 452 are not extensively documented in the available literature, it can generally be synthesized through multi-step organic synthesis techniques typical for complex organic molecules. These methods often involve the formation of key intermediates followed by functional group modifications to achieve the final compound structure.
PA 452 has potential applications in both research and therapeutic fields:
Studies have indicated that PA 452 interacts with various cellular mechanisms:
Several compounds share structural or functional similarities with PA 452. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| HX531 | Not specified | RXR antagonist | Alters voltage-dependence of calcium channels |
| SR11237 | Not specified | RXR antagonist | Exhibits different selectivity profiles |
| Bexarotene | 154448-18-0 | RXR agonist | Used clinically for cutaneous T-cell lymphoma |
PA 452 stands out due to its specific antagonistic action on retinoic X receptors and its demonstrated effects on apoptosis in cancer cells. Unlike other compounds that may act as agonists or have broader receptor activity, PA 452's targeted approach provides unique opportunities for research into specific therapeutic applications.
The binding selectivity profile of PA 452 reveals preferential targeting of RXR over other nuclear receptor subtypes. Transcriptional activation assays conducted in COS-7 cells transfected with RXRE-driven luciferase reporters confirmed that PA 452 functions as a potent RXR antagonist without affecting the activity of retinoic acid receptor agonists such as Am80 [4] [8]. This selectivity profile distinguishes PA 452 from pan-nuclear receptor modulators and positions it as a specific RXR-targeting compound.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| pA2 value | 7.11 | Schild plot analysis | Takahashi et al. 2002 [4] |
| Competitive antagonism | Yes | Dose-response curve shifts | Multiple studies [4] [5] |
| RXR selectivity | High | Reporter gene assays | Takahashi et al. 2002 [4] |
| Molecular weight | 439.59 g/mol | Chemical analysis | Multiple sources [1] [2] |
| Solubility (DMSO) | 100 mM | Solubility testing | R&D Systems [9] |
PA 452 exhibits a remarkable and paradoxical mechanism of action through its ability to trigger RXR tetramer dissociation despite functioning as a transcriptional antagonist [10]. Electrophoretic mobility shift assays revealed that PA 452 induces the dissociation of RXR tetramers into dimers, similar to the effect observed with RXR agonists such as 9-cis-retinoic acid [10]. This unique property positions PA 452 as an allosteric modulator that affects receptor oligomerization dynamics independently of transcriptional activation.
The tetramer dissociation activity of PA 452 was further validated through DNA cyclization assays using oligonucleotides containing two RXREs separated by 250 base pairs [10]. In these experiments, RXR enhanced DNA cyclization efficiency, which was subsequently inhibited by both traditional agonists and PA 452, confirming the compound's ability to disrupt tetrameric RXR complexes [10]. This mechanism represents a novel form of allosteric modulation where the compound affects receptor quaternary structure without promoting classical transcriptional activation.
The dissociation dynamics induced by PA 452 appear to follow a concentration-dependent pattern, though specific dose-response relationships for tetramer dissociation have not been quantitatively established in the available literature. The compound's ability to function simultaneously as a transcriptional antagonist and a tetramer dissociation inducer suggests a complex allosteric mechanism that may involve multiple binding sites or conformational states of the receptor [10].
The concentration-dependent effects of PA 452 on RXR oligomerization have been demonstrated across multiple experimental systems. In MCF-7 mammary carcinoma cells, PA 452 treatment at 1 μM concentration for five days resulted in significant alterations in receptor-mediated gene expression, specifically upregulating genes involved in cell cycle control and apoptosis [10]. These effects were mediated through the receptor's oligomeric switch rather than direct transcriptional activation, as demonstrated using transcriptionally silent RXR mutants [10].
Studies utilizing RXR mutants with altered oligomerization properties provided crucial insights into the concentration-dependent mechanisms of PA 452 action. The constitutively tetrameric mutant RXR-R321A failed to mediate PA 452-induced responses, while the constitutively dimeric mutant RXR-F318A showed enhanced baseline activity [10]. These findings confirm that PA 452's biological effects are directly linked to its ability to modulate receptor oligomerization in a concentration-dependent manner.
| Concentration | Duration | System | Effect Observed | Reference |
|---|---|---|---|---|
| 1 μM | 5 days | MCF-7 cells | Cell growth inhibition | Yasmin et al. 2010 [10] |
| 1 μM | 5 days | MCF-7 cells | Apoptosis induction | Yasmin et al. 2010 [10] |
| 1-2.5 μM | 4 hours | MCF-7 cells | Gene expression changes | Yasmin et al. 2010 [10] |
| 1 μM | Overnight | VF neurons | Calcium channel modulation | PMC6664177 [11] |
Neurophysiological studies have further elucidated concentration-dependent effects of PA 452 on cellular function. In vertebrate motor neurons, overnight incubation with 1 μM PA 452 significantly enhanced voltage-gated calcium currents and altered channel activation kinetics [11]. These effects occurred at membrane potentials between -20 and -5 mV, suggesting that PA 452's influence on RXR oligomerization extends to non-transcriptional cellular processes [11].
PA452 (2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid) represents a sophisticated retinoid X receptor antagonist whose synthesis involves a carefully orchestrated multi-step organic synthesis pathway [1] [2]. The compound, bearing CAS number 457657-34-0, possesses a molecular formula of C₂₆H₃₇N₃O₃ and a molecular weight of 439.59 g/mol [3] [4] [5].
The synthetic approach for PA452 employs a common intermediate strategy that enables the preparation of both RXR agonists and antagonists from shared starting materials [2]. This methodology represents a significant advancement in nuclear receptor ligand synthesis, providing both synthetic efficiency and environmental sustainability. The key synthetic pathway utilizes compound 11, a methyl ester precursor, as the foundational building block for the entire synthetic sequence [2].
The synthesis leverages the high electrophilic reactivity of the amino and alkoxy groups present in the precursor molecule. This electronic activation enables regioselective functionalization at the position-6 carbon of the aromatic ring system through electrophilic aromatic substitution [2]. The strategic placement of electron-donating groups creates a highly nucleophilic aromatic system that readily undergoes halogenation reactions under mild conditions.
The critical iodination step employs silver sulfate as the electrophilic iodine source, facilitating the introduction of iodine at the electron-rich C-6 position [2]. This regioselective iodination provides compound 12, which serves as a versatile synthetic intermediate for subsequent cross-coupling transformations. The reaction conditions are optimized to achieve high regioselectivity while minimizing over-iodination and side product formation.
The iodinated intermediate 12 undergoes a series of palladium-catalyzed coupling reactions to generate diverse RXR ligands. These transformations include:
Each coupling reaction is carefully optimized for catalyst loading, ligand selection, temperature, and reaction time to maximize yield and product purity. The trans-configuration of alkene products is confirmed through ¹H NMR coupling constant analysis [2].
The optimization of PA452 synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum yield and product quality. Yield optimization strategies encompass reaction condition optimization, catalyst system enhancement, and purification efficiency improvements.
Temperature control represents a critical parameter in the synthesis of PA452. Controlled heating protocols with precise temperature monitoring can improve yields by 5-15% through reduced thermal decomposition of sensitive intermediates. The implementation of ramped heating profiles and controlled cooling sequences helps maintain reaction selectivity while preventing side product formation.
Solvent selection significantly impacts both reaction efficiency and product isolation. The choice of solvent affects substrate solubility, catalyst activity, and product precipitation. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide optimal conditions for palladium-catalyzed reactions, offering 10-20% yield improvements through enhanced solubility of both reactants and catalysts.
Palladium catalyst optimization involves careful selection of catalyst precursors, supporting ligands, and catalyst loading levels. Phosphine ligands such as triphenylphosphine and tri-tert-butylphosphine provide different electronic and steric environments that can dramatically influence reaction efficiency. Catalyst loading optimization typically achieves 20-30% enhancement in coupling efficiency when optimized between 2-10 mol% depending on the specific transformation.
Ligand selection plays a crucial role in reaction selectivity and catalyst turnover. Electron-rich phosphines generally favor oxidative addition, while bulky ligands promote reductive elimination. The systematic evaluation of ligand effects enables the identification of optimal catalyst systems for each synthetic step.
Molar ratio optimization for coupling reactions requires careful balance between reaction completion and reagent economy. Excess coupling partners (typically 1.2-2.0 equivalents) ensure complete conversion of limiting reagents, potentially increasing yields by 10-25%. However, excessive reagent quantities can complicate product purification and increase synthetic costs.
The purification of PA452 employs multiple chromatographic techniques to achieve the required ≥98% purity specification [3] [1]. The purification strategy combines initial crude product isolation with high-resolution separation techniques to obtain analytically pure material.
Silica gel column chromatography serves as the primary purification technique for crude synthetic products. This method provides 70-85% recovery with 90-95% purity achievement through high-resolution separation of synthetic impurities. The technique is highly scalable and cost-effective, making it suitable for both research-scale and larger synthetic campaigns.
Gradient elution protocols using hexane-ethyl acetate or methanol-dichloromethane solvent systems enable fine-tuning of separation selectivity. The optimization of eluent composition, flow rate, and column dimensions significantly impacts purification efficiency and product recovery.
Reverse-phase HPLC provides the highest purity levels (98-99.5%) for final product purification. This technique offers 85-95% recovery with quantitative analytical capability, enabling simultaneous purification and purity assessment. C18 stationary phases with water-acetonitrile or water-methanol mobile phases provide optimal retention and selectivity for PA452 separation.
Preparative HPLC methods employ larger-bore columns and higher flow rates to enable scale-up of the purification process while maintaining high resolution. UV detection at multiple wavelengths ensures comprehensive monitoring of product elution and impurity detection.
Crystallization techniques offer solid-state purification with 95-99% purity achievement and 60-80% recovery. The development of crystallization protocols involves solvent screening, temperature optimization, and nucleation control to obtain high-quality crystals. Polymorphic control ensures consistent physical properties and stability characteristics.
Solvent selection for crystallization considers solubility parameters, crystal morphology, and impurity rejection. Anti-solvent crystallization and cooling crystallization provide different nucleation kinetics and crystal quality, requiring optimization for each specific synthetic batch.
PA452 quality control employs comprehensive analytical characterization to ensure product identity, purity, and stability. ¹H NMR and ¹³C NMR spectroscopy provide structural confirmation through characteristic chemical shifts and coupling patterns. High-resolution mass spectrometry confirms molecular weight and elemental composition.
HPLC purity analysis uses multiple detection methods including UV-visible absorption, evaporative light scattering, and charged aerosol detection to ensure comprehensive impurity detection. Peak purity assessment through photodiode array detection confirms the homogeneity of the main product peak.
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides stability information and decomposition temperature data. These measurements guide storage condition optimization and handling protocols to maintain product quality over extended periods.
The storage conditions for PA452 require -20°C temperature for powder storage (stable for 3 years) and -80°C for solution storage (stable for 1 year) [3]. Moisture control and inert atmosphere protection prevent hydrolysis and oxidative degradation of the sensitive functional groups.
Solubility characteristics in analytical solvents include 36 mg/mL in DMSO (81.9 mM) and 4.4 mg/mL in ethanol (10.01 mM) [3]. These solubility parameters guide formulation development and analytical method optimization for research applications.